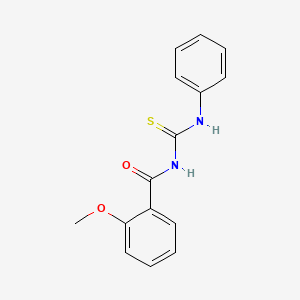
N-(anilinocarbonothioyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonothioyl)-2-methoxybenzamide, also known as CMDB, is a chemical compound that belongs to the class of carbonothioylamides. It is a potent inhibitor of protein disulfide isomerase (PDI), which is an important enzyme involved in protein folding and quality control. CMDB has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mechanism of Action
N-(anilinocarbonothioyl)-2-methoxybenzamide exerts its biological activity by inhibiting the function of PDI, which is an important enzyme involved in protein folding and quality control. PDI is responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and function. By inhibiting PDI, this compound disrupts the proper folding of proteins, leading to cell death and other biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against oxidative stress by increasing the levels of antioxidant enzymes. Additionally, this compound has been found to have neuroprotective effects, as it reduces the formation of amyloid-beta plaques and enhances cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(anilinocarbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. Additionally, this compound has low toxicity and is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(anilinocarbonothioyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PDI inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. Another area of interest is the use of this compound as a tool for studying the role of PDI in cancer biology and inflammation. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be important for its potential development as a therapeutic agent.
Synthesis Methods
The synthesis of N-(anilinocarbonothioyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzamide with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield this compound.
Scientific Research Applications
N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. This compound has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-10-6-5-9-12(13)14(18)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKGXUMKVWRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
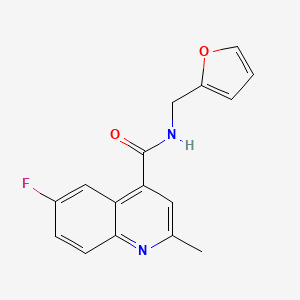
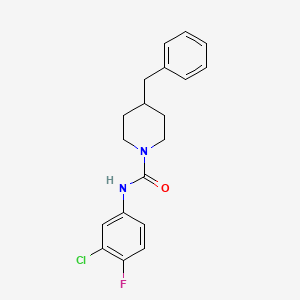
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
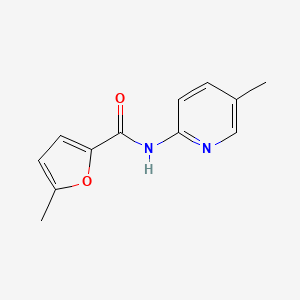

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
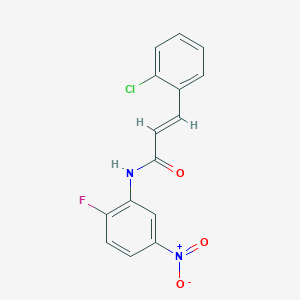
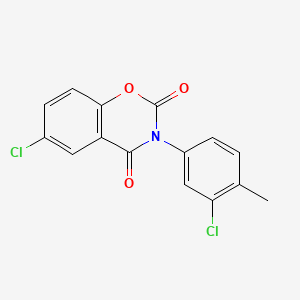
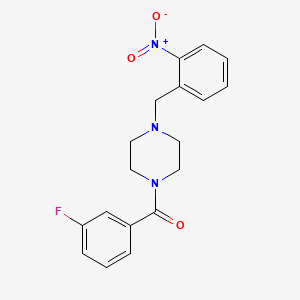
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)